4-Bromo-3'-(1,1,2,2-tetrafluoroethoxy)biphenyl
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Overview
Description
4-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl is an organic compound with the molecular formula C14H9BrF4O. It is a biphenyl derivative where one of the phenyl rings is substituted with a bromine atom and a tetrafluoroethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium hydroxide can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted biphenyl derivatives .
Scientific Research Applications
4-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: Used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism by which 4-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl exerts its effects involves its interaction with various molecular targets. The bromine and tetrafluoroethoxy groups can participate in specific binding interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
- (1-Bromo-2,2,2-trifluoroethyl)benzene
- 4-Bromo-1,1,2-trifluoro-1-butene
Comparison: 4-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl is unique due to the presence of both bromine and tetrafluoroethoxy groups on the biphenyl structure. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems, setting it apart from similar compounds .
Properties
IUPAC Name |
1-bromo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF4O/c15-11-6-4-9(5-7-11)10-2-1-3-12(8-10)20-14(18,19)13(16)17/h1-8,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEVSMAMDIQVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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